molecular formula C16H11ClN2O B2772697 N-(6-chloroquinolin-4-yl)benzamide CAS No. 955280-79-2

N-(6-chloroquinolin-4-yl)benzamide

Cat. No.: B2772697
CAS No.: 955280-79-2
M. Wt: 282.73
InChI Key: XVATZQIXIVPLLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-chloroquinolin-4-yl)benzamide is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities, including antimalarial, antimicrobial, antiviral, and anticancer properties . The presence of the chloro group at the 6-position of the quinoline ring and the benzamide moiety contributes to its unique chemical and biological properties.

Mechanism of Action

Target of Action

Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra , suggesting that N-(6-chloroquinolin-4-yl)benzamide may also target this bacterium.

Mode of Action

It’s known that the compound undergoes aruthenium catalyzed remote C-5 alkylation via aromatic C–H bond activation . This process could potentially influence its interaction with its targets.

Result of Action

Related compounds have shown significant activity against diverse cancer cell lines , suggesting that this compound might have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-chloroquinolin-4-yl)benzamide typically involves the reaction of 6-chloroquinoline-4-carboxylic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(6-chloroquinolin-4-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(6-chloroquinolin-4-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Investigated for its anticancer properties and potential use in chemotherapy.

    Industry: Utilized in the development of new materials and catalysts.

Comparison with Similar Compounds

Uniqueness: N-(6-chloroquinolin-4-yl)benzamide is unique due to the presence of the chloro group at the 6-position, which can enhance its biological activity and selectivity. This structural feature distinguishes it from other quinoline derivatives and contributes to its potential as a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

N-(6-chloroquinolin-4-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O/c17-12-6-7-14-13(10-12)15(8-9-18-14)19-16(20)11-4-2-1-3-5-11/h1-10H,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVATZQIXIVPLLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C=C(C=CC3=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.